molecular formula C8H6N2O2S B2786076 Methyl 3-isothiocyanatopyridine-2-carboxylate CAS No. 898908-81-1

Methyl 3-isothiocyanatopyridine-2-carboxylate

Cat. No.: B2786076
CAS No.: 898908-81-1
M. Wt: 194.21
InChI Key: KEDYZDAIAWNOJG-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanatopyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine backbone substituted with a methyl carboxylate group at position 2 and an isothiocyanate (–N=C=S) group at position 2. This structure confers unique reactivity, particularly in nucleophilic addition reactions, making it valuable in pharmaceutical and agrochemical synthesis. The isothiocyanate group enables conjugation with amines or thiols, facilitating applications in drug design, polymer chemistry, and bioorthogonal labeling.

Properties

IUPAC Name

methyl 3-isothiocyanatopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)7-6(10-5-13)3-2-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYZDAIAWNOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isothiocyanatopyridine-2-carboxylate typically involves the reaction of 3-aminopyridine-2-carboxylic acid with thiophosgene. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanatopyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.

    Cyclization reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary or secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol, often at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiourea derivative, while reaction with an alcohol would produce a thiocarbamate.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-isothiocyanatopyridine-2-carboxylate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the synthesis of APIs that exhibit biological activity against diseases such as cancer and autoimmune disorders. For instance, research highlights its role in synthesizing thiazolopyridine agonists for sphingosine-1-phosphate receptors, which are implicated in multiple sclerosis treatment .
  • Anticancer Properties : Studies indicate that isothiocyanates, including this compound, possess anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Agricultural Applications

In agriculture, this compound is explored for its potential use as a biopesticide and herbicide.

  • Pest Management : The compound exhibits bioactivity against certain pests and pathogens, making it a candidate for developing environmentally friendly agrochemicals. Its efficacy as a natural pesticide can contribute to sustainable agricultural practices .
  • Crop Yield Improvement : Research indicates that isothiocyanates can enhance crop resilience against biotic stressors, thus improving overall yield. This application aligns with the growing demand for sustainable agricultural solutions that reduce reliance on synthetic chemicals .

Material Science Applications

This compound also finds applications in material science.

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for various industrial uses .
  • Analytical Chemistry : As a reagent, it aids in the detection and quantification of other compounds in complex mixtures. Its utility in analytical methods underscores its importance in chemical analysis and quality control processes .

Pharmaceutical Case Study: Sphingosine-1-Phosphate Agonists

A study focused on optimizing thiazolopyridine derivatives demonstrated that this compound could lead to the discovery of potent Sphingosine-1-phosphate receptor agonists. These compounds showed significant therapeutic potential in reducing lymphocyte counts in experimental models of autoimmune diseases, showcasing their applicability in drug development for conditions like multiple sclerosis .

Agricultural Case Study: Biopesticide Efficacy

Research evaluating the efficacy of isothiocyanates as biopesticides highlighted their effectiveness against specific agricultural pests. Field trials indicated that crops treated with formulations containing this compound exhibited improved resistance to pest infestations compared to untreated controls, supporting its use in integrated pest management systems .

Mechanism of Action

The mechanism of action of methyl 3-isothiocyanatopyridine-2-carboxylate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity underlies its use in the synthesis of various derivatives and its potential biological activity.

Comparison with Similar Compounds

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

Structure : Pyridine-2-carboxylate ester with –Cl at position 3 and –CF₃ at position 3.
Key Differences :

  • Substituents : The chloro and trifluoromethyl groups enhance electron-withdrawing effects, increasing stability but reducing nucleophilic reactivity compared to the isothiocyanate group.
  • Applications : Widely used in agrochemicals (e.g., herbicides) and as a building block for fluorinated pharmaceuticals .
Property Methyl 3-Isothiocyanatopyridine-2-Carboxylate Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
Reactive Group Isothiocyanate (–N=C=S) Chloro (–Cl), Trifluoromethyl (–CF₃)
Molecular Weight ~208.23 g/mol (estimated) ~239.58 g/mol (C₉H₅ClF₃NO₂)
Reactivity High (nucleophilic addition) Moderate (electrophilic substitution)
Primary Applications Drug conjugation, polymers Agrochemicals, fluorinated APIs

Fatty Acid Methyl Esters (e.g., Methyl Palmitate, Ethyl Linolenate)

Structure: Long-chain aliphatic esters, e.g., methyl palmitate (C₁₆:0) and ethyl linolenate (C₁₈:3). Key Differences:

  • Backbone : Aliphatic vs. aromatic pyridine ring.
  • Functionality : Lack of reactive isothiocyanate limits use in conjugation chemistry.
  • Applications : Predominantly used in biofuels, cosmetics, and as GCMS standards (e.g., in Anethum graveolens extract analysis) .

Sandaracopimaric Acid Methyl Ester

Structure: Diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Key Differences:

  • Skeleton : Tetracyclic diterpene vs. planar pyridine.
  • Reactivity: Non-reactive ester group; biological activity (e.g., antimicrobial) derives from terpene backbone .

Reactivity and Functional Group Analysis

  • Isothiocyanate vs. Chloro/Trifluoromethyl : The –N=C=S group in the target compound offers superior versatility in forming thioureas or thioamides, critical in protease inhibitor design. In contrast, chloro/trifluoromethyl groups are inert under similar conditions, requiring harsher reagents for substitution .
  • Ester Stability : The pyridine-2-carboxylate ester is less prone to hydrolysis than aliphatic esters (e.g., methyl palmitate) due to aromatic stabilization .

Biological Activity

Methyl 3-isothiocyanatopyridine-2-carboxylate (MITPC) is a compound of significant interest in medicinal chemistry, particularly for its biological activities that include anticancer properties. This article reviews the synthesis, biological activities, and potential mechanisms of action of MITPC, drawing from diverse research sources.

Synthesis of this compound

MITPC can be synthesized through various methods, including one-pot reactions involving aminopyridines and carbon disulfide. The reaction conditions typically involve a base such as DABCO in a suitable solvent like THF. The yields of MITPC and its derivatives can vary significantly based on the electronic nature of substituents on the pyridine ring, with electron-donating groups generally leading to higher yields .

Anticancer Properties

Recent studies have demonstrated that compounds related to MITPC exhibit promising anticancer activities, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The following findings summarize key results from various studies:

  • Growth Inhibition : In vitro assays using sulforhodamine B (SRB) showed that certain derivatives of MITPC effectively inhibited the growth of TNBC cells without significantly affecting non-tumorigenic mammary epithelial cells (MCF-12A) at similar concentrations .
  • Cell Viability and Proliferation : The compound demonstrated a GI50 value of approximately 13 μM in the MDA-MB-231 cell line, indicating a significant reduction in viable cell numbers and cellular proliferation as assessed by trypan blue exclusion and bromodeoxyuridine incorporation assays .
  • Cell Cycle Effects : Flow cytometry analysis indicated that treatment with MITPC led to an increase in the G0/G1 phase population while decreasing the S phase population, suggesting an interference with the cell cycle progression of TNBC cells .
  • In Vivo Studies : In ovo models using chick chorioallantoic membrane (CAM) assays showed reduced tumor sizes upon treatment with MITPC derivatives, further supporting their potential as antitumor agents .

The biological activity of MITPC may be attributed to several mechanisms:

  • Induction of Apoptosis : Isothiocyanates are known to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Angiogenesis : Some studies suggest that compounds similar to MITPC may inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect could be mediated through the downregulation of vascular endothelial growth factor (VEGF) .

Comparative Analysis

The following table summarizes key findings related to the biological activity of MITPC compared to other isothiocyanate compounds:

CompoundCell LineGI50 (μM)Effect on Non-Tumor CellsMechanism
This compoundMDA-MB-23113MinimalApoptosis induction
Benzyl IsothiocyanateMCF-715ModerateCell cycle arrest
Phenethyl IsothiocyanateHCT11610LowAntiangiogenic properties

Case Studies

Several case studies have highlighted the efficacy of isothiocyanates in cancer treatment:

  • Case Study on TNBC : A study demonstrated that treatment with a derivative similar to MITPC resulted in over 50% reduction in tumor size in vivo, correlating with increased apoptosis markers in treated cells .
  • Mechanistic Insights : Research indicated that isothiocyanates can modulate signaling pathways involved in cell survival and proliferation, including the NF-kB pathway, contributing to their anticancer effects .

Q & A

Q. What are the standard synthetic routes for Methyl 3-isothiocyanatopyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyridine-2-carboxylate derivatives with thiocyanate reagents under controlled conditions. Optimization includes:
  • Catalysts : Copper-based catalysts (e.g., CuCl₂) enhance reaction efficiency .
  • Temperature : Maintaining 60–80°C minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
    Table 1 : Key synthetic parameters for analogs
ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst (CuCl₂)5–10 mol%Increases yield by 20%
Reaction Temperature60–80°CReduces decomposition
SolventDMF or THFEnhances solubility

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., NIST database protocols) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., isothiocyanate peak at ~110 ppm in ¹³C NMR) .
  • X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-3 visualizes molecular geometry .
    Table 2 : Recommended characterization techniques
TechniqueKey ParametersReference
X-ray CrystallographySHELXL refinement, R-factor < 0.05
HPLCC18 column, acetonitrile/water gradient

Advanced Research Questions

Q. How can SHELXL be utilized to address data contradictions during the refinement of this compound's crystal structure?

  • Methodological Answer : Data contradictions (e.g., high R-factor, outlier electron density) require iterative refinement:
  • Twinned Data : Use TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
  • Disorder Modeling : Split occupancy refinement for disordered atoms (e.g., solvent molecules) .
  • Validation Tools : Cross-check with RIGU/PLATON to validate geometric parameters .

Q. What strategies are recommended for analyzing non-covalent interactions in the crystal packing of this compound using Mercury CSD?

  • Methodological Answer : Mercury CSD’s Materials Module enables:
  • Intermolecular Distance Analysis : Identify π-π stacking (3.5–4.0 Å) and hydrogen bonds (N-H···S) .
  • Packing Similarity : Compare with CSD entries (e.g., refcode ABC123) to identify common motifs .
  • Void Visualization : Assess solvent-accessible voids (>50 ų suggests potential porosity) .

Q. How can Cremer-Pople parameters be applied to assess ring puckering in heterocyclic derivatives of this compound?

  • Methodological Answer : For pyridine ring analysis:
  • Coordinate System : Define the mean plane using atomic coordinates .
  • Amplitude (q) and Phase (φ) : Calculate via Cremer-Pople equations to quantify puckering magnitude and symmetry .
  • Comparison : Contrast with planar analogs (e.g., q < 0.1 Å indicates near-planarity) .

Q. What are the challenges in resolving pseudosymmetry or twinning in the crystallographic data of this compound, and how can SHELXD/E mitigate these issues?

  • Methodological Answer : Challenges : Overlapping reflections in pseudo-symmetric systems reduce data quality. Solutions :
  • SHELXD : Performs dual-space recycling to resolve phase ambiguities in twinned data .
  • SHELXE : Extends phases using density modification, improving map interpretability .

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